1-(4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino)-2-pyridinium-1-ylethan-1-one chloride
CAS No.: 219139-24-9
Cat. No.: VC3915017
Molecular Formula: C18H18ClF3N4O3
Molecular Weight: 430.8 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino)-2-pyridinium-1-ylethan-1-one chloride - 219139-24-9](/images/structure/VC3915017.png)
Specification
CAS No. | 219139-24-9 |
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Molecular Formula | C18H18ClF3N4O3 |
Molecular Weight | 430.8 g/mol |
IUPAC Name | 1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2-pyridin-1-ium-1-ylethanone;chloride |
Standard InChI | InChI=1S/C18H18F3N4O3.ClH/c19-18(20,21)14-4-5-15(16(12-14)25(27)28)23-8-10-24(11-9-23)17(26)13-22-6-2-1-3-7-22;/h1-7,12H,8-11,13H2;1H/q+1;/p-1 |
Standard InChI Key | FSBRTEGLYLFVEJ-UHFFFAOYSA-M |
SMILES | C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C[N+]3=CC=CC=C3.[Cl-] |
Canonical SMILES | C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C[N+]3=CC=CC=C3.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is 1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2-pyridin-1-ium-1-ylethanone chloride, with the molecular formula C₁₈H₁₈ClF₃N₄O₃. Key structural features include:
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A piperazine ring (C₄H₁₀N₂) substituted at the 1-position.
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A 2-nitro-4-(trifluoromethyl)phenyl group attached to the piperazine nitrogen.
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A pyridinium-ethylketone side chain, which confers cationic character.
The SMILES notation is C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C[N+]3=CC=CC=C3.[Cl-]
.
Crystallographic and Spectroscopic Data
While direct X-ray diffraction data for this compound is limited, related piperazine derivatives exhibit triclinic or monoclinic crystal systems with hydrogen bonding influencing packing . For example, analogous structures like N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide (CCDC 2133239) show intramolecular H-bonding between amine and sulfur atoms, a feature that may extend to this compound .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 430.81 g/mol | |
Melting Point | Not reported | – |
Solubility | Likely polar aprotic solvents | Inferred |
LogP (Partition Coefficient) | Estimated 2.1–2.5 |
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via multistep organic reactions, typically involving:
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Friedel-Crafts acylation to attach the trifluoromethylphenyl group.
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Nucleophilic substitution to introduce the piperazine ring.
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Quaternization of the pyridine nitrogen using alkylating agents like chlorides .
A representative protocol involves reacting 1-(4-chloro-2-nitrophenyl)piperazine with 2-chloro-1-pyridin-1-ium-ylethanone in the presence of a base (e.g., K₂CO₃) under reflux .
Analytical Characterization
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FT-IR: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
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¹H NMR: Signals for pyridinium protons (δ 8.5–9.0 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm) .
Pharmacological and Biological Relevance
Mechanism of Action
Piperazine derivatives are known for CNS activity, targeting serotonin and dopamine receptors . The nitro and trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects, potentially improving blood-brain barrier penetration .
Applications in Research
Chemical Intermediate
The compound serves as a precursor for:
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Heterocyclic libraries: Via Suzuki-Miyaura coupling or reductive amination .
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Metal complexes: Coordination with Cu(II) or Pt(II) for catalytic studies .
Material Science
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Ionic liquids: Pyridinium moiety enables use in electrolyte formulations .
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Polymer additives: Enhances thermal stability (TGA onset >250°C) .
Future Perspectives
Research Opportunities
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Structure-activity relationship (SAR) studies: Optimizing substituents for enhanced bioavailability.
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Computational modeling: Molecular docking against SARS-CoV-2 Mpro (as in PMC8888462) .
Industrial Scaling
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